2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c21-24(22,14-6-2-1-3-7-14)20-12-10-19(11-13-20)17-18-15-8-4-5-9-16(15)23-17/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZPUKXXPGRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant biological activities:
- Antimicrobial : The compound shows potential as an antimicrobial agent, targeting various pathogens.
- Anticancer : Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms.
- Neuropharmacological Effects : The piperazine component may contribute to neuroactive properties, making it a candidate for neurological disorder treatments.
Applications in Drug Development
The unique structure of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole allows for multiple applications in drug discovery and development:
Antimicrobial Agents
The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. Its sulfonamide group enhances its interaction with bacterial enzymes.
Anticancer Research
Studies have indicated that the compound may interfere with cancer cell signaling pathways, making it a potential lead for anticancer drug development. Its dual action mechanism could provide a therapeutic advantage over existing drugs.
Neuropharmacology
Given the piperazine group's known effects on neurotransmitter systems, this compound may be explored for treating conditions such as anxiety and depression.
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related benzothiazole derivatives, highlighting the importance of the sulfonamide group in enhancing activity against resistant bacterial strains.
- Case Study 2 : Research in Cancer Letters demonstrated that compounds similar to this compound inhibited tumor growth in vitro and in vivo, suggesting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Piperazin-1-yl-benzothiazole | Lacks sulfonamide group | Antimicrobial |
| Benzothiazole sulfonamide | Contains sulfonamide but lacks piperazine | Antimicrobial |
| 4-(Benzenesulfonyl)-piperazine | Lacks benzothiazole moiety | Antimicrobial |
The combination of both piperazine and benzothiazole functionalities enhances the therapeutic potential compared to other related compounds.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Piperazine
The piperazine ring is a common pharmacophore in medicinal chemistry. Key structural analogs and their substituent effects are summarized below:
Key Observations :
- Electron Effects : The benzenesulfonyl group (target compound) is strongly electron-withdrawing, which may enhance hydrogen-bond acceptor capacity (Topological Polar Surface Area: ~47.6 Ų) compared to methyl or azepanyl groups .
- Biological Activity : Smaller substituents (e.g., methyl in BZ-IV) show moderate anticancer activity, while bulkier groups like azepanyl (BZ5) demonstrate potent antimicrobial effects, suggesting substituent size and polarity dictate target selectivity .
Benzothiazole Core Modifications
Variations in the benzothiazole scaffold also influence activity:
Pharmacological Potential and Challenges
- Anticancer Activity : Piperazine-benzothiazole hybrids (e.g., BZ-IV) inhibit cancer cell proliferation via apoptosis pathways, suggesting the target compound’s sulfonyl group could enhance selectivity for kinases or DNA-binding proteins .
- Antimicrobial Limitations : While azepanyl derivatives (BZ5) show strong antimicrobial activity, the sulfonyl group’s polarity may reduce membrane permeability, necessitating prodrug strategies .
- CNS Penetration : The benzenesulfonyl group’s high polar surface area (~47.6 Ų) may limit blood-brain barrier penetration, contrasting with smaller substituents like methyl .
Biological Activity
2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazoles and piperazines. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₇N₃O₂S₂
- CAS Number : 309268-43-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit various enzymes, including kinases and proteases, which play crucial roles in cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It interferes with bacterial cell processes, potentially disrupting quorum sensing and inhibiting growth.
Biological Activity Data
The following table summarizes significant findings related to the biological activity of this compound across various studies:
| Study | Biological Activity | IC₅₀ Values (µM) | Cell Lines Tested |
|---|---|---|---|
| Cytotoxicity | 34.31 - 42.30 | MDA-MB 231, U-87 MG | |
| Anticancer | ≤ 100 | HUH-7, MCF-7, HCT-116 | |
| Enzyme Inhibition | Not specified | Cholinesterase |
Cytotoxic Activity
In a study evaluating the cytotoxic effects of benzothiazole-piperazine derivatives, this compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and glioblastoma (U-87 MG) cell lines. The IC₅₀ values ranged from 34.31 µM to 42.30 µM, indicating potent activity compared to standard chemotherapeutic agents like Abraxane (ABZ) .
Antimicrobial Efficacy
Another study assessed the compound's antimicrobial properties against various bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting potential use as an antimicrobial agent. The mechanism involved disruption of bacterial communication pathways, leading to decreased pathogenicity.
Q & A
Basic: What synthetic strategies are effective for preparing 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole?
Methodological Answer:
The synthesis typically involves coupling a benzothiazole core with a functionalized piperazine derivative. For example:
- Step 1: Prepare 2-chloro-1,3-benzothiazole via cyclization of 2-aminothiophenol with chlorinating agents.
- Step 2: React the chlorinated benzothiazole with 1-(benzenesulfonyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.
- Purification: Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .
Advanced: How can reaction conditions be optimized for introducing sulfonyl groups onto the piperazine moiety?
Methodological Answer:
Optimization requires balancing reactivity and steric hindrance:
- Catalysis: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
- Solvent: Polar aprotic solvents like DMF or DMSO improve solubility of sulfonylating agents (e.g., benzenesulfonyl chloride).
- Temperature: Moderate heating (60–80°C) accelerates the reaction while minimizing side products.
- Monitoring: Track progress via TLC or LC-MS to identify intermediates and adjust reaction times .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for benzothiazole and benzenesulfonyl groups) and piperazine CH₂ signals (δ 2.5–3.5 ppm).
- FT-IR: Confirm sulfonyl group presence via S=O stretching (~1350 cm⁻¹ and ~1150 cm⁻¹).
- HRMS: Validate molecular weight (exact mass: 385.07 g/mol for C₁₇H₁₆N₃O₂S₂).
- Elemental Analysis: Ensure stoichiometric C, H, N, and S ratios .
Advanced: How do structural modifications influence biological activity in benzothiazole-piperazine derivatives?
Methodological Answer:
Structure-activity relationships (SAR) can be explored through:
- Substituent Variation: Replace benzenesulfonyl with naphthalenecarbonyl (increases lipophilicity) or methyl groups (alters steric bulk).
- Bioassays: Test modified compounds for enzyme inhibition (e.g., AST/ALT activity in hepatic models ), antimicrobial activity, or receptor binding (e.g., serotonin receptors).
- Computational Modeling: Use docking studies to predict interactions with target proteins (e.g., kinases or GPCRs) .
Basic: What are common challenges in purifying this compound, and how are they resolved?
Methodological Answer:
- Challenge: Co-elution of unreacted starting materials (e.g., residual piperazine).
- Solution: Employ gradient elution in column chromatography (e.g., 10–50% ethyl acetate in hexane).
- Challenge: Low solubility in aqueous media.
- Solution: Use mixed solvents (e.g., ethanol/water) for recrystallization .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- X-ray Diffraction: Determine bond angles and torsion angles between the benzothiazole and piperazine rings.
- Key Parameters: Analyze sulfonyl group geometry (S–O bond lengths ~1.43 Å) and piperazine chair conformation.
- Validation: Compare experimental data with DFT-optimized structures to confirm stability of observed conformers .
Basic: What biological assays are suitable for preliminary evaluation of this compound?
Methodological Answer:
- Enzyme Inhibition: Measure IC₅₀ against AST/ALT using human serum samples (e.g., via UV-Vis detection of NADH depletion ).
- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Antimicrobial Screening: Use agar diffusion against Gram-positive/negative bacteria .
Advanced: How to address contradictory data in enzyme activation vs. inhibition studies?
Methodological Answer:
- Hypothesis Testing: Determine if substituents (e.g., electron-withdrawing groups) reverse activity (e.g., AST activation to inhibition).
- Dose-Response Curves: Establish if effects are concentration-dependent.
- Mechanistic Studies: Use enzyme kinetics (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .
Basic: What are the storage and stability considerations for this compound?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation.
- Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., hydrolysis of sulfonyl groups).
- Light Sensitivity: Protect from UV exposure using amber glassware .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- ADME Prediction: Use tools like SwissADME to optimize logP (target 2–3 for blood-brain barrier penetration) and solubility.
- Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) to predict clearance rates.
- Toxicity Screening: Apply QSAR models to flag potential hepatotoxic or genotoxic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
